molecular formula C19H13Cl2N3OS2 B2926380 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690645-42-2

1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2926380
CAS No.: 690645-42-2
M. Wt: 434.35
InChI Key: YUJIRHVKSWYQSK-UHFFFAOYSA-N
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Description

This compound features a thiazolo[2,3-c][1,2,4]triazole core fused with a sulfur-linked ethanone group. The 3,4-dichlorophenyl moiety at position 1 and the p-tolyl substituent at position 5 of the thiazole ring contribute to its structural uniqueness. These groups likely enhance lipophilicity and electronic effects, influencing binding interactions in biological systems. Similar compounds, such as those reported in , highlight the role of dichlorophenyl groups in stabilizing molecular interactions, particularly in enzyme-binding contexts .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS2/c1-11-2-4-12(5-3-11)16-9-26-18-22-23-19(24(16)18)27-10-17(25)13-6-7-14(20)15(21)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJIRHVKSWYQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolo[2,3-c][1,2,4]triazole Ring:

    Introduction of the p-Tolyl Group:

    Attachment of the Dichlorophenyl Group:

    Final Coupling:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated Aryl Groups : The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to morpholinyl (polar) or methoxyphenyl (moderately polar) substituents .
  • p-Tolyl vs.
  • Melting Points: Compounds with polar substituents (e.g., methoxyphenylaminoethyl) exhibit higher melting points (136–169°C) due to intermolecular hydrogen bonding .

Spectral Data Comparisons :

  • IR Spectroscopy : Expected C=O stretch at ~1680–1700 cm⁻¹ (similar to compounds in ) .
  • ¹H NMR : The p-tolyl methyl group should resonate at δ 2.35–2.40 ppm, while dichlorophenyl protons appear as multiplets near δ 7.50–7.80 ppm .

Biological Activity

1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a synthetic compound that incorporates a thiazole and triazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₃Cl₂N₃OS
  • Molecular Structure : The compound features a dichlorophenyl group attached to a thiazolo-triazole unit through a thioether linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole core have displayed significant activity against various cancer cell lines. The compound was evaluated for its antiproliferative effects against several cancer types:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)22Induction of apoptosis via caspase activation
A549 (Lung Cancer)30Inhibition of cell proliferation
HeLa (Cervical Cancer)25Cell cycle arrest at G2/M phase

The compound exhibited promising results with IC50 values indicating effective inhibition of cell growth across these lines .

Antimicrobial Activity

The thiazole and triazole moieties are known for their antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

  • Staphylococcus aureus : Effective against methicillin-resistant strains.
  • Candida spp. : Showed significant antifungal activity.

In vitro tests indicated that the compound could inhibit bacterial growth at concentrations as low as 10 µg/mL .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:

Enzyme Inhibition Type IC50 (µM)
AromataseCompetitive0.5
Carbonic AnhydraseNon-competitive1.0
Thymidine PhosphorylaseMixed-type0.8

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Case Studies

A series of case studies have been documented to assess the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was tested on multiple cancer cell lines, resulting in significant apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy Study : Another study demonstrated that compounds with thiazole and triazole functionalities exhibited strong antimicrobial effects against resistant bacterial strains.

These studies collectively underscore the therapeutic potential of compounds containing thiazole and triazole rings.

Q & A

Q. What validation steps ensure reproducibility in quantum chemical calculations?

  • Methodological Answer : Cross-validate DFT results with higher-level methods (e.g., MP2) or benchmark against crystallographic data (RMSD <0.1 Å for bond lengths). Report convergence criteria (energy, gradient) and basis set superposition errors (BSSE) for intermolecular interactions .

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